1-(4-Amino-3-ethylpiperidin-1-yl)propan-1-one hydrochloride
Description
1-(4-Amino-3-ethylpiperidin-1-yl)propan-1-one hydrochloride is a piperidine-derived compound characterized by a propan-1-one backbone substituted with a 4-amino-3-ethylpiperidine moiety. Piperidine derivatives are widely studied for their interactions with biological targets, including enzymes and receptors, due to their conformational flexibility and hydrogen-bonding capabilities .
Key structural attributes:
- Core structure: Propan-1-one (ketone group) linked to a piperidine ring.
- Substituents: A primary amine (-NH₂) at the 4-position and an ethyl group (-CH₂CH₃) at the 3-position of the piperidine ring.
- Physicochemical properties: The hydrochloride salt form enhances solubility in polar solvents, a common strategy for improving bioavailability in drug design .
Properties
IUPAC Name |
1-(4-amino-3-ethylpiperidin-1-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-3-8-7-12(10(13)4-2)6-5-9(8)11;/h8-9H,3-7,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALQDOKQSMVJCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1N)C(=O)CC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3-ethylpiperidin-1-yl)propan-1-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-aminopiperidine and ethyl bromide.
Alkylation: The 4-aminopiperidine undergoes alkylation with ethyl bromide in the presence of a base such as potassium carbonate to form 4-amino-3-ethylpiperidine.
Acylation: The resulting 4-amino-3-ethylpiperidine is then acylated with propionyl chloride in the presence of a base such as triethylamine to yield 1-(4-Amino-3-ethylpiperidin-1-yl)propan-1-one.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-3-ethylpiperidin-1-yl)propan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that are relevant to its applications:
1. Neuropharmacological Effects
- Dopaminergic Activity : Research indicates that compounds with a similar structure can modulate dopamine levels, suggesting potential applications in treating conditions like depression and schizophrenia .
- Serotonin Receptor Interaction : The compound may influence serotonin pathways, which are critical in mood regulation and anxiety disorders .
2. Analgesic Properties
- Preliminary studies suggest that derivatives of related compounds exhibit analgesic effects. For instance, certain piperidine derivatives have shown efficacy in pain models, indicating that 1-(4-Amino-3-ethylpiperidin-1-yl)propan-1-one hydrochloride could also possess similar analgesic properties .
Drug Development
The compound serves as a lead structure for synthesizing new pharmacological agents. Its ability to interact with neurotransmitter systems makes it a candidate for developing drugs aimed at neuropsychiatric disorders.
Pain Management
Given its potential analgesic properties, this compound could be explored further for use in pain management therapies, particularly for chronic pain conditions where traditional analgesics may be ineffective.
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-ethylpiperidin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The amino group and piperidine ring play crucial roles in binding to target proteins and modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on three categories: piperidine derivatives, phenylpropan-1-one derivatives, and amino-substituted propanones.
Piperidine Derivatives
1-Acetyl-4-aminopiperidine Hydrochloride (C₇H₁₅ClN₂O)
- Structural differences : Lacks the 3-ethyl group present in the target compound.
- Molecular weight : 178.66 g/mol.
- Applications: Used as a building block in organic synthesis; its acetylated amino group may influence metabolic stability .
3-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one Hydrochloride (C₉H₁₇ClN₂O₂)
- Structural differences : Contains a hydroxyl group at the 4-position of the piperidine ring instead of an ethyl group.
- Molecular weight : 236.71 g/mol.
Phenylpropan-1-one Derivatives (Cathinones)
4-Fluoromethcathinone Hydrochloride (C₁₀H₁₁ClFNO)
- Structural differences: Substituted phenyl ring (4-fluorophenyl) and methylamino group (-NHCH₃) instead of a piperidine moiety.
- Molecular weight : 215.65 g/mol.
Bupropion Hydrochloride (C₁₃H₁₈ClNO)
- Structural differences: Contains a 3-chlorophenyl group and a tert-butylamino (-NH-C(CH₃)₃) substituent.
- Molecular weight : 276.20 g/mol.
- Applications: Clinically approved antidepressant and smoking cessation aid; acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) .
Amino-Substituted Propanones
3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one Hydrochloride (C₁₂H₁₅ClF₃NO)
- Structural differences: Aromatic trifluoromethylphenyl group and dimethylamino (-N(CH₃)₂) substituent.
- Molecular weight : 281.71 g/mol.
- Applications : Investigated for CNS activity; the trifluoromethyl group enhances lipophilicity and metabolic resistance .
3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one Hydrochloride (C₁₂H₁₈ClNO₂)
- Structural differences: 4-methoxyphenyl group and dimethylamino substituent.
- Molecular weight : 243.73 g/mol.
- Applications: Potential precursor for vasodilators or anti-inflammatory agents .
Data Tables
Table 1: Comparison of Piperidine Derivatives
Table 2: Comparison of Phenylpropan-1-one Derivatives
Key Structural and Functional Insights
- Piperidine vs.
- Substituent Effects :
Biological Activity
1-(4-Amino-3-ethylpiperidin-1-yl)propan-1-one hydrochloride, with the molecular formula C9H19ClN2O and a molecular weight of 206.72 g/mol, is a piperidine derivative notable for its potential applications in medicinal chemistry and pharmacology. This compound has gained attention for its interactions with various biological systems, particularly in neuropharmacology, where it may influence neurotransmitter systems and receptor activities.
The compound features an amino group and a propanone moiety, contributing to its biological activity. It is synthesized through a multi-step process involving alkylation of 4-aminopiperidine with ethyl bromide, followed by acylation with propionyl chloride and conversion to the hydrochloride salt. This synthetic route highlights its accessibility for research purposes.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly dopamine receptors. Preliminary studies suggest that it may act as an inhibitor or modulator within dopaminergic pathways, which are crucial in various neurological functions and disorders.
Potential Targets:
- Dopamine Receptors : The compound may interact with D2-like receptors, influencing dopamine signaling pathways.
- G-protein Coupled Receptors (GPCRs) : Its structure suggests potential interactions with GPCRs, which play significant roles in cellular signaling and are important therapeutic targets .
In Vitro Studies
Research has indicated that this compound exhibits significant activity in receptor binding assays. For example:
- Dopamine Transporter (DAT) Inhibition : Studies have shown that compounds similar to this one can inhibit DAT, affecting dopamine reuptake and potentially leading to increased dopaminergic signaling .
Case Studies
Several studies have explored the compound's effects on various cell lines:
- Neuropharmacological Effects : In models of neurodegenerative diseases, the compound demonstrated protective effects against neuronal cell death induced by toxic agents.
- Cancer Research : Investigations into its role as a potential PLK4 inhibitor have been initiated, given the importance of PLK4 in cancer cell proliferation .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(4-Amino-3-methylpiperidin-1-yl)propan-1-one HCl | C9H19ClN2O | Methyl substitution at position 3 |
| 3-Amino-1-(2-ethylpiperidin-1-yl)propan-1-one HCl | C10H21ClN2O | Ethyl substitution on a different piperidine ring |
| 4-(Aminomethyl)piperidine hydrochloride | C7H16ClN | Simpler piperidine structure with an amino group |
Q & A
Q. What analytical methods are recommended for confirming the purity of 1-(4-Amino-3-ethylpiperidin-1-yl)propan-1-one hydrochloride?
To determine purity, employ a combination of infrared (IR) spectroscopy for functional group verification, chloride ion testing (e.g., silver nitrate precipitation), and titration using alcoholic sodium hydroxide to quantify free amine content. Purity thresholds should align with pharmacopeial standards (98.0–102.0% by anhydrous weight) . For structural confirmation, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential to resolve stereochemical and molecular weight ambiguities.
Q. How should researchers handle and store this compound to ensure stability?
Store in airtight containers under inert gas (e.g., nitrogen) to prevent hygroscopic degradation. Recommended storage temperatures range from 2–8°C for long-term stability. Avoid exposure to light, heat (>25°C), and incompatible materials like strong oxidizers. Conduct periodic accelerated stability studies (40°C/75% relative humidity) to assess degradation pathways and shelf life .
Q. What first-aid protocols are critical for accidental exposure during synthesis?
- Inhalation: Move to fresh air; seek immediate medical attention if respiratory distress occurs.
- Skin contact: Wash with soap and water for ≥15 minutes; remove contaminated clothing.
- Eye exposure: Rinse eyes with water for ≥15 minutes, holding eyelids open.
- Ingestion: Do not induce vomiting; rinse mouth and consult a physician.
Always provide the Safety Data Sheet (SDS) to medical personnel and wear appropriate PPE (gloves, lab coat, goggles) during handling .
Advanced Research Questions
Q. How can contradictory crystallographic data be resolved for piperidine-derived hydrochloride salts?
Contradictions in crystallographic data (e.g., space group assignments, bond lengths) may arise from solvent inclusion , polymorphism , or protonation state variability . Use single-crystal X-ray diffraction (SC-XRD) with low-temperature data collection (e.g., 113 K) to minimize thermal motion artifacts. Compare results with computational models (e.g., density functional theory) to validate hydrogen bonding networks and ionic interactions. For example, monoclinic space groups (e.g., P2₁/c) are common for structurally similar hydrochlorides .
Q. What experimental design considerations are critical for optimizing the synthesis of this compound?
- Reagent selection: Use Schlenk-line techniques to exclude moisture during amine protection/deprotection steps.
- Purification: Employ recrystallization from ethanol/water mixtures to remove unreacted starting materials.
- Yield improvement: Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of the amine precursor and propionyl chloride.
- Scale-up risks: Conduct reaction calorimetry to assess exothermic risks and implement controlled addition protocols .
Q. How can researchers address discrepancies in toxicological data for structurally related piperidine derivatives?
Discrepancies in acute toxicity (e.g., LD₅₀ values) may stem from impurity profiles or species-specific metabolic pathways . Perform high-performance liquid chromatography (HPLC) with UV/vis detection to quantify impurities (e.g., residual solvents, byproducts). Use in vitro assays (e.g., hepatocyte viability tests) to cross-validate in vivo findings. Reference OECD guidelines for standardized testing protocols .
Q. What methodologies are effective for studying the compound’s reactivity under varying pH conditions?
- pH-dependent stability: Use buffered solutions (pH 1–12) to simulate gastrointestinal or physiological environments. Monitor degradation via UV spectroscopy or LC-MS .
- Reaction profiling: Identify hydrolysis products (e.g., free amine or ketone derivatives) under acidic/basic conditions.
- Kinetic analysis: Apply Arrhenius equations to predict degradation rates at different temperatures .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
Solubility contradictions often arise from crystallization habits or ion-pair dissociation . Characterize solubility in dimethyl sulfoxide (DMSO) , methanol , and dichloromethane using gravimetric analysis. Correlate results with Hansen solubility parameters to identify optimal solvents for reaction media or formulation .
Q. What strategies mitigate variability in biological assay results involving this compound?
- Standardize protocols: Use cell-line authentication and assay controls (e.g., reference inhibitors) to minimize inter-lab variability.
- Dose-response curves: Apply Hill slope models to account for non-linear effects.
- Metabolite screening: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify active metabolites that may influence potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
